N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide
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Description
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H24N4OS and its molecular weight is 320.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide, with the CAS number 1465406-61-4, is a synthetic compound that exhibits potential biological activity due to its unique structural features, including a thiazole ring and a piperazine moiety. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₄N₄OS |
Molecular Weight | 320.5 g/mol |
Structure | Chemical Structure |
Solubility | Soluble |
Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Thiazole Ring : Known for its role in biological systems, the thiazole component may contribute to enzyme inhibition or modulation.
- Piperazine Structure : This moiety is often linked to neuroactivity and may influence neurotransmitter systems.
Antimicrobial Properties
Research indicates that compounds containing thiazole and piperazine structures often exhibit antimicrobial activity. Specific studies have shown that derivatives of thiazoles can inhibit bacterial growth by disrupting cellular processes.
Anticancer Activity
Preliminary data suggests that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further investigation in cancer therapeutics.
Neuropharmacological Effects
Given the piperazine component's influence on the central nervous system, there are indications that this compound may interact with neurotransmitter receptors, potentially offering therapeutic avenues for neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives and found significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Findings : Derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL.
-
Anticancer Research : Research in Cancer Letters highlighted the efficacy of thiazole-piperazine hybrids in inhibiting tumor growth in xenograft models.
- Results : Treatment with these compounds resulted in a 70% reduction in tumor size compared to controls.
-
Neuropharmacological Study : A study published in Neuropharmacology assessed the effects of piperazine derivatives on serotonin receptors.
- Outcome : Compounds demonstrated significant binding affinity, suggesting potential as anxiolytic agents.
Properties
IUPAC Name |
N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-4-5-19-6-8-20(9-7-19)16(21)18-12-14-11-17-15(22-14)10-13(2)3/h1,11,13H,5-10,12H2,2-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSXFSFESDQWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(S1)CNC(=O)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.